Cas no 68985-08-0 (2,4-Mesitylenedisulfonyl Dichloride)

2,4-Mesitylenedisulfonyl dichloride is a highly reactive sulfonylating agent used in organic synthesis and pharmaceutical applications. Its key advantages include its ability to introduce mesitylenedisulfonyl groups into target molecules, enabling precise functionalization. The compound exhibits excellent stability under controlled conditions, ensuring consistent performance in reactions. Its dichloride functionality enhances reactivity, making it suitable for nucleophilic substitution and cross-coupling reactions. The mesitylene backbone provides steric hindrance, which can improve selectivity in complex syntheses. Proper handling is required due to its moisture sensitivity and potential corrosiveness. This reagent is valued for its versatility in producing sulfonamides, sulfonate esters, and other derivatives.
2,4-Mesitylenedisulfonyl Dichloride structure
68985-08-0 structure
Product name:2,4-Mesitylenedisulfonyl Dichloride
CAS No:68985-08-0
MF:C9H10Cl2O4S2
MW:317.209298610687
MDL:MFCD00009796
CID:502187
PubChem ID:87573147

2,4-Mesitylenedisulfonyl Dichloride Chemical and Physical Properties

Names and Identifiers

    • 2,4,6-Trimethylbenzene-1,3-disulfonyl dichloride
    • 2,4-Mesitylenedisulfonyl Dichloride
    • 1,3-Benzenedisulfonyldichloride, 2,4,6-trimethyl-
    • 2,4,6-trimethylbenzene-1,3-disulfonyl chloride
    • 2,4,6-Trimethyl-1,3-benzenedisulfonyl Dichloride
    • 2,4-MESITYLENEDISULFONYLDICHLORIDE
    • PubChem23058
    • C9H10Cl2O4S2
    • LNXKRGBQKLXFTB-UHFFFAOYSA-N
    • 2,4-Mesitylenebis(sulfonyl chloride)
    • RL04637
    • 2,4-MESITYLENEDIS
    • FT-0641216
    • H10526
    • REF DUPL?2,4-Mesitylenedisulfonyl Dichloride
    • 2,4-MESITYLENEDISULFONYL CHLORIDE
    • GS-5560
    • M1186
    • 68985-08-0
    • 2,4,6-Trimethylbenzene-1,3-disulfonyldichloride
    • MFCD00009796
    • SCHEMBL2263745
    • AKOS015840495
    • J-507258
    • CS-W012023
    • DTXSID00394370
    • DB-020011
    • MDL: MFCD00009796
    • Inchi: 1S/C9H10Cl2O4S2/c1-5-4-6(2)9(17(11,14)15)7(3)8(5)16(10,12)13/h4H,1-3H3
    • InChI Key: LNXKRGBQKLXFTB-UHFFFAOYSA-N
    • SMILES: ClS(C1C(C([H])([H])[H])=C([H])C(C([H])([H])[H])=C(C=1C([H])([H])[H])S(=O)(=O)Cl)(=O)=O

Computed Properties

  • Exact Mass: 315.94000
  • Monoisotopic Mass: 315.94
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 430
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Tautomer Count: nothing
  • Surface Charge: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 85

Experimental Properties

  • Color/Form:
  • Density: 1.499
  • Melting Point: 122.0 to 126.0 deg-C
  • Boiling Point: 428.1±45.0 °C at 760 mmHg
  • Flash Point: 212.7±28.7 °C
  • Refractive Index: 1.555
  • PSA: 85.04000
  • LogP: 4.62840
  • Sensitiveness: Sensitive to humidity
  • Solubility:

2,4-Mesitylenedisulfonyl Dichloride Security Information

2,4-Mesitylenedisulfonyl Dichloride Customs Data

  • HS CODE:2904909090
  • Customs Data:

    China Customs Code:

    2904909090

    Overview:

    2904909090 Sulfonation of other hydrocarbons\nitrification\Nitrosative derivative(Whether halogenated or not). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    HS:2904909090 sulphonated, nitrated or nitrosated derivatives of hydrocarbons, whether or not halogenated VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%

2,4-Mesitylenedisulfonyl Dichloride Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R027833-1g
2,4-Mesitylenedisulfonyl Dichloride
68985-08-0 98%
1g
¥55 2024-05-22
eNovation Chemicals LLC
D747646-100g
2,4,6-Trimethylbenzene-1,3-disulfonyl dichloride
68985-08-0 98.0%
100g
$1615 2023-05-17
TRC
M258783-100mg
2,4-Mesitylenedisulfonyl Dichloride
68985-08-0
100mg
$ 65.00 2022-06-02
Ambeed
A596579-1g
2,4,6-Trimethylbenzene-1,3-disulfonyl dichloride
68985-08-0 98%
1g
$14.0 2025-02-22
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R027833-25g
2,4-Mesitylenedisulfonyl Dichloride
68985-08-0 98%
25g
¥1335 2024-05-22
eNovation Chemicals LLC
D747646-5g
2,4,6-Trimethylbenzene-1,3-disulfonyl dichloride
68985-08-0 98.0%
5g
$95 2024-06-07
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1040012-100g
2,4,6-Trimethylbenzene-1,3-disulfonyl dichloride
68985-08-0 98%
100g
¥6000.00 2024-05-03
BAI LING WEI Technology Co., Ltd.
K82GS-5560-10g
2,4-MESITYLENEDISULFONYL DICHLORIDE
68985-08-0 >90%
10g
¥4914 2023-11-24
1PlusChem
1P003GC7-1g
2,4,6-Trimethylbenzene-1,3-disulfonyl dichloride
68985-08-0 98%
1g
$11.00 2025-02-19
Aaron
AR003GKJ-1g
2,4,6-Trimethylbenzene-1,3-disulfonyl dichloride
68985-08-0 97%
1g
$9.00 2025-01-22

2,4-Mesitylenedisulfonyl Dichloride Related Literature

Additional information on 2,4-Mesitylenedisulfonyl Dichloride

Introduction to 2,4-Mesitylenedisulfonyl Dichloride (CAS No. 68985-08-0)

2,4-Mesitylenedisulfonyl Dichloride, identified by its Chemical Abstracts Service (CAS) number 68985-08-0, is a specialized organosulfur compound that has garnered significant attention in the field of organic synthesis and pharmaceutical chemistry. This compound, characterized by its disulfonyl dichloride functional group, serves as a versatile intermediate in the preparation of various sulfonamide derivatives, which are widely employed in medicinal chemistry for their biological activity. The unique structural features of 2,4-Mesitylenedisulfonyl Dichloride make it particularly valuable in the synthesis of complex molecules, including those with potential therapeutic applications.

The mesitylene moiety, a tricyclic hydrocarbon group derived from mesitylene (1,3,5-trimethylbenzene), contributes to the steric and electronic properties of the compound. This feature enhances its reactivity and stability under various chemical conditions, making it an ideal candidate for multi-step synthetic pathways. The presence of two chlorine atoms attached to the sulfonyl group further increases its utility as a synthetic building block, enabling nucleophilic substitution reactions that yield diverse sulfonamide products.

In recent years, advancements in synthetic methodologies have highlighted the importance of 2,4-Mesitylenedisulfonyl Dichloride in the development of novel pharmaceuticals. For instance, researchers have leveraged this compound to synthesize sulfonamides with enhanced binding affinity to biological targets. These sulfonamides have shown promise in preclinical studies as inhibitors of enzymes and receptors involved in metabolic disorders and infectious diseases. The ability to fine-tune the structure of these sulfonamides through 2,4-Mesitylenedisulfonyl Dichloride has opened new avenues for drug discovery.

One notable application of 2,4-Mesitylenedisulfonyl Dichloride is in the synthesis of bioactive molecules targeting bacterial resistance mechanisms. Sulfonamides are well-known for their antibacterial properties, and modifications to their core structure can improve efficacy against resistant strains. The dichlorosulfonyl group provides a reactive handle for introducing additional functional groups, allowing chemists to design molecules with improved pharmacokinetic profiles. This adaptability has made 2,4-Mesitylenedisulfonyl Dichloride a cornerstone in the development of next-generation antibiotics.

The compound's role extends beyond antibiotic development into the realm of antiviral and anticancer research. Sulfonamide derivatives have demonstrated antiviral activity by inhibiting viral proteases and polymerases. Additionally, modifications at the mesitylene core can influence the compound's interaction with cellular receptors and enzymes involved in cancer progression. Recent studies have explored the use of 2,4-Mesitylenedisulfonyl Dichloride to generate sulfonamides that selectively target tumor cells while minimizing toxicity to healthy tissues.

From a synthetic chemistry perspective, 2,4-Mesitylenedisulfonyl Dichloride offers a practical solution for constructing complex sulfonamide scaffolds. Its reactivity allows for efficient introduction of substituents at multiple positions, facilitating the creation of libraries of compounds for high-throughput screening. This approach has been instrumental in identifying lead candidates for further optimization. The compound's stability under various reaction conditions also makes it suitable for large-scale synthesis, ensuring consistency in pharmaceutical production.

The environmental and safety considerations associated with 2,4-Mesitylenedisulfonyl Dichloride are also important aspects of its application. While it is not classified as a hazardous material under standard regulatory frameworks, proper handling procedures must be followed to ensure safe laboratory practices. Researchers employing this compound should adhere to good laboratory practices (GLP) and use appropriate personal protective equipment (PPE). Furthermore, waste disposal must comply with local regulations to minimize environmental impact.

In conclusion, 2,4-Mesitylenedisulfonyl Dichloride (CAS No. 68985-08-0) is a multifaceted intermediate with broad utility in pharmaceutical research and industrial applications. Its structural features enable the synthesis of sulfonamide derivatives with diverse biological activities, making it indispensable in drug discovery efforts targeting infections and chronic diseases. As synthetic methodologies continue to evolve, the role of this compound is expected to expand further into new therapeutic areas.

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Amadis Chemical Company Limited
(CAS:68985-08-0)2,4-Mesitylenedisulfonyl Dichloride
A1206597
Purity:99%
Quantity:25g
Price ($):175.0